molecular formula C21H22N8O B2807232 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2177060-27-2

2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2807232
M. Wt: 402.462
InChI Key: NKWDQOUUJPEDTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Chemistry Innovations

Research in heterocyclic chemistry has led to the synthesis of new triazolopyridines, pyridotriazines, and pyridotriazepines incorporating chromone moieties, suggesting a wide range of possible applications in designing compounds with specific properties. These studies focus on exploring the chemistry of nitrogen-containing heterocycles, which are essential frameworks in many biologically active compounds (Abdel-Megid, et al., 2013).

Pharmacological Potential

The synthesis and pharmacological evaluation of novel derivatives related to the mentioned compound have been explored, revealing significant antimicrobial activities. This underscores the potential of such structures in developing new therapeutic agents (Suresh, Lavanya, Rao, 2016).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines have shown promising results. These compounds have been found to exhibit high activities against various microorganisms, highlighting their potential in addressing resistance issues (Ali, Ibrahim, 2010).

Inhibitory Effects on Xanthine Oxidoreductase

FYX-051, a related compound, has demonstrated potent inhibitory effects on xanthine oxidoreductase, offering insights into the design of inhibitors targeting metabolic disorders. This suggests a methodological approach to developing treatments for conditions like hyperuricemia (Matsumoto, et al., 2011).

Serotonin Receptor Antagonism

The development of novel serotonin 5-HT3 receptor antagonists through microwave-assisted synthesis of related compounds provides a foundation for creating new treatments for disorders associated with this receptor, such as irritable bowel syndrome and anxiety (Mahesh, Perumal, Pandi, 2004).

Antioxidant and Antimicrobial Activities

Research into new derivatives has highlighted not only their antimicrobial but also antioxidant properties, offering dual-functional applications for these compounds in medical and material science (Bassyouni, et al., 2012).

Safety And Hazards

This would involve studying the toxicity of the compound, its potential for causing harm, and the precautions that should be taken when handling it .

Future Directions

This would involve a discussion of the potential future research directions, such as new reactions that could be explored, potential applications of the compound, and ways in which its synthesis could be improved .

properties

IUPAC Name

2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c22-11-17-10-16-2-1-3-18(16)25-21(17)27-8-6-15(7-9-27)12-28-20(30)5-4-19(26-28)29-14-23-13-24-29/h4-5,10,13-15H,1-3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDQOUUJPEDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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